SNC80, or (+)-4-[(αR)-α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}-3-methoxybenzyl-N,N-diethylbenzamide, is a synthetic compound classified as a selective agonist of the delta-opioid receptor (DOR). [, , ] This means it binds to DORs and activates them, mimicking the effects of endogenous opioid peptides. SNC80 is a valuable tool in scientific research, particularly in neuroscience and pharmacology, for studying the role of DORs in the central nervous system. [, , ]
The synthesis of SNC80 involves multiple steps, with the final step typically being the alkylation of the desmethyl precursor using [11C]methyl triflate. [] This specific method utilizing carbon-11 labeling is particularly relevant for positron emission tomography (PET) studies, as it allows for in vivo tracking and imaging of the compound's distribution in the brain.
SNC80 exerts its pharmacological effects by selectively binding to and activating DORs. [, ] This binding leads to a cascade of intracellular events, primarily through G protein-coupled pathways. DOR activation typically inhibits adenylyl cyclase, reducing cAMP levels. This, in turn, affects various downstream signaling cascades, ultimately leading to the observed physiological effects, which can include analgesia, antidepressant-like effects, and modulation of neurotransmitter release. []
Although the provided abstracts do not explicitly detail the physical and chemical properties of SNC80, its structure suggests it is a lipophilic compound. [] This lipophilicity likely contributes to its ability to cross the blood-brain barrier to some extent, although its effectiveness as a PET tracer is limited. []
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2